molecular formula C10H13NO4 B185615 3,4,5-Trimethoxybenzaldehyde oxime CAS No. 39201-89-3

3,4,5-Trimethoxybenzaldehyde oxime

Cat. No. B185615
CAS RN: 39201-89-3
M. Wt: 211.21 g/mol
InChI Key: QVZGKUBQTJBLKI-IZZDOVSWSA-N
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Description

Synthesis Analysis

For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . Oxidation of the methyl group to an aldehyde can occur via various synthetic methods .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal class in the space group P 2 1 / c with cell parameters a =8.2660 (4)Å, b =18.5580 (19)Å, c =7.3470 (8)Å, β = 90.352 (6)° and Z = 4 . The structure exhibits intermolecular hydrogen bonds of the type O-H…O .


Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde oxime is used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim .


Physical And Chemical Properties Analysis

The SMILES string for 3,4,5-Trimethoxybenzaldehyde oxime is COC (C (OC)=C1)=C (OC)C=C1/C=N/O . The InChI is 1S/C10H13NO4/c1-13-8-4-7 (6-11-12)5-9 (14-2)10 (8)15-3/h4-6,12H,1-3H3/b11-6+ .

Scientific Research Applications

Optical Applications

The organic material 3,4,5-trimethoxybenzaldehyde has been studied for its potential in optical applications. It was synthesized and characterized through various techniques including single crystal X-ray diffraction, FTIR, FT-Raman spectra, UV-Vis-NIR measurement, thermogravimetric (TG), differential thermal analyses (DTA), dielectric studies, and third order nonlinear optical properties using the Z-scan technique. This research highlights the material's relevance in the field of optics and laser technology, showcasing its unique properties that could be harnessed for advanced applications (R. Jebin, T. Suthan, N. Rajesh, G. Vinitha, 2019).

Synthetic Technology

The synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin has been explored, demonstrating a method to achieve a 71% yield through a series of reactions starting from vanillin. This research offers insights into efficient synthetic routes, potentially lowering costs and increasing the availability of this compound for various applications (Zhu Bo, 2006).

Antibiotic Stilbenes Synthesis

A study on the synthesis of antibiotic stilbenes using 3,4,5-trimethoxybenzaldehyde dimethyl acetal as a precursor has been conducted. This process highlights the compound's role in producing naturally occurring trans-stilbenes with antibiotic activity, pointing to its importance in pharmaceutical research and development (U. Azzena, Maria Vittoria Idini, L. Pilo, 2003).

Environmental Impact Studies

The impact of solar irradiation on the heterogeneous ozonation of 3,4,5-trimethoxybenzaldehyde adsorbed on solid surfaces was investigated, revealing significant insights into atmospheric chemistry and environmental sciences. This research underscores the potential environmental impacts of this compound when released into the atmosphere (S. Net, S. Gligorovski, H. Wortham, 2010).

Chemical Kinetics and Mechanism

A kinetic and mechanistic study of the oxidation of 3,4,5-trimethoxybenzaldehyde by pyridinium fluorochromate in N,N-dimethyl formamide medium was performed. This work contributes to the understanding of reaction mechanisms and kinetics, providing valuable information for chemists working with this compound (B. L. Hiran, Jyoti Khuntwal, R. K. Malkani, D. Singh, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

(NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZGKUBQTJBLKI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzaldehyde oxime

CAS RN

39201-89-3, 65567-39-7
Record name 3,4,5-Trimethoxybenzaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxybenzaldehyde oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-trimethoxybenzaldehyde oxime
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4,5-TRIMETHOXYBENZALDEHYDE OXIME
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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